1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine
CAS No.:
Cat. No.: VC14621990
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2S |
|---|---|
| Molecular Weight | 302.82 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-ethylsulfonylpiperazine |
| Standard InChI | InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |
| Standard InChI Key | GDTCORYYHWQNTK-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3-chlorobenzyl)-4-(ethylsulfonyl)piperazine is C₁₃H₁₇ClN₂O₂S, with a molecular weight of 316.81 g/mol. The compound features:
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A piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4.
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A 3-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the nitrogen at position 1.
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An ethylsulfonyl group (-SO₂C₂H₅) at position 4.
Key Physicochemical Parameters (Hypothetical)
| Property | Value |
|---|---|
| Boiling Point | ~400–410°C (extrapolated) |
| Density | 1.4–1.5 g/cm³ |
| LogP (Partition Coefficient) | ~2.8–3.2 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
The chlorine atom on the benzyl group enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions. The ethylsulfonyl group contributes to polarity and hydrogen-bonding capacity, critical for biological activity.
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 1-(3-chlorobenzyl)-4-(ethylsulfonyl)piperazine likely follows a multi-step approach, as observed in analogous piperazine derivatives :
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Piperazine Functionalization:
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The piperazine ring is first substituted at position 1 with a 3-chlorobenzyl group via nucleophilic alkylation. For example, 3-chlorobenzyl chloride reacts with piperazine in the presence of a base like sodium hydroxide .
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Reaction conditions: Polar aprotic solvent (e.g., acetonitrile), 25–80°C, 12–24 hours .
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Sulfonylation at Position 4:
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The ethylsulfonyl group is introduced through sulfonylation using ethylsulfonyl chloride. This step typically requires anhydrous conditions and a catalyst such as triethylamine.
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Yield optimization: Excess sulfonyl chloride and controlled temperature (0–5°C) minimize side reactions.
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Industrial-Scale Production
Industrial synthesis would prioritize cost efficiency and purity:
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Continuous Flow Reactors: For precise temperature control and higher throughput.
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Purification Techniques: Column chromatography or recrystallization to achieve >95% purity .
Mechanistic Insights and Target Interactions
Enzyme Inhibition
The ethylsulfonyl group may act as a hydrogen-bond acceptor, binding to catalytic sites of enzymes like LpxH or tyrosine kinases. For example, in Klebsiella pneumoniae LpxH, sulfonyl-piperazines occupy a hydrophobic pocket near the active site, disrupting substrate binding .
Receptor Modulation
The 3-chlorobenzyl group’s electron-withdrawing properties could enhance affinity for serotonin (5-HT₂A) or dopamine (D₂) receptors, similar to atypical antipsychotics .
Comparative Analysis with Structural Analogs
The 3-chlorobenzyl group in 1-(3-chlorobenzyl)-4-(ethylsulfonyl)piperazine may offer improved metabolic stability over phenyl-substituted analogs due to reduced cytochrome P450 oxidation .
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